molecular formula C22H42O2 B086557 Butyl oleate CAS No. 142-77-8

Butyl oleate

Cat. No.: B086557
CAS No.: 142-77-8
M. Wt: 338.6 g/mol
InChI Key: WIBFFTLQMKKBLZ-SEYXRHQNSA-N
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Description

Butyl oleate is a fatty acid ester and an organic chemical compound. It is formed by the esterification of oleic acid and butanol. The chemical formula of this compound is C₂₂H₄₂O₂, and it is commonly found in liquid form. This compound is known for its applications in various industries, including as a lubricant, plasticizer, and additive in paints and coatings .

Mechanism of Action

Target of Action

Butyl oleate is a fatty acid ester . It is primarily used as a biochemical reagent and does not have a specific biological target. Instead, it interacts with a variety of substances based on its chemical properties.

Mode of Action

This compound is formed by the condensation of oleic acid and butanol, often using an enzyme as a catalyst . This process can also be catalyzed by ionic liquids . The resulting compound is a clear, colorless liquid .

Biochemical Pathways

The synthesis of this compound involves the esterification reaction between oleic acid and butanol . This reaction can be catalyzed by enzymes such as Candida rugosa lipase . The product of this reaction, this compound, can undergo the Bouveault–Blanc reduction to yield oleyl alcohol and butanol .

Result of Action

This compound does not have a specific biological action. Instead, its effects are determined by its chemical properties and its interactions with other substances. For example, in personal care products, this compound is used as a bodying agent, emollient, and emulsifier .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility and stability can be affected by temperature and the presence of other substances. It is miscible in alcohols, ethers, vegetable and mineral oils, and insoluble in water . These properties can influence its efficacy in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl oleate is synthesized through the esterification of oleic acid with butanol. This reaction typically involves the use of a catalyst such as sulfuric acid. The reaction is carried out by heating the mixture to temperatures between 100-150°C . Enzymatic catalysts, such as lipases, can also be used to facilitate the reaction under milder conditions .

Industrial Production Methods: In industrial settings, this compound can be produced using waste oil generated during edible oil refining. The process involves medium-pressure hydrolysis to obtain crude fatty acids, followed by esterification with butanol. The final product is purified through vacuum fractional distillation to achieve high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Butyl Oleate: this compound is unique due to its specific combination of oleic acid and butanol, which imparts distinct properties such as a lower melting point and higher fluidity compared to other esters like butyl stearate. Its biodegradability and low toxicity make it particularly valuable in applications requiring environmentally friendly materials .

Properties

IUPAC Name

butyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBFFTLQMKKBLZ-SEYXRHQNSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCC
Source PubChem
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027099
Record name Butyl cis-9-octadecenoate
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Molecular Weight

338.6 g/mol
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Physical Description

Liquid; Water or Solvent Wet Solid, Light colored liquid; [Hawley] Yellow liquid; [HSDB]
Record name 9-Octadecenoic acid (9Z)-, butyl ester
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Record name Oleic acid, butyl ester
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Boiling Point

228 °C AT 15 MM HG
Record name OLEIC ACID, BUTYL ESTER
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Flash Point

356 °F
Record name OLEIC ACID, BUTYL ESTER
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Solubility

SOL IN ALCOHOL; INSOL IN WATER, MISCIBLE WITH ETHER, VEGETABLE & MINERAL OIL
Record name OLEIC ACID, BUTYL ESTER
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Density

0.8704 AT 15 °C
Record name OLEIC ACID, BUTYL ESTER
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Vapor Pressure

0.00000263 [mmHg]
Record name Oleic acid, butyl ester
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Color/Form

YELLOW LIQUID, LIGHT-COLORED, OLEAGINOUS LIQUID; OPAQUE AT 12 °C, SOLID AT -26.4 °C

CAS No.

142-77-8
Record name Butyl oleate
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Record name Oleic acid, butyl ester
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Record name Butyl oleate
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Record name 9-Octadecenoic acid (9Z)-, butyl ester
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Record name Butyl oleate
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Record name BUTYL OLEATE
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Record name OLEIC ACID, BUTYL ESTER
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Record name N-butyl Oleate
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Melting Point

-26.4 °C
Record name OLEIC ACID, BUTYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing butyl oleate?

A1: this compound is typically synthesized via the esterification of oleic acid with n-butanol. This reaction can be catalyzed by various methods:

  • Strong Acids: Traditional catalysts like p-toluene sulfonic acid [], sulfuric acid [], and ferric chloride [] are commonly employed.
  • Solid Acid Catalysts: Researchers have explored the use of solid acid catalysts like nanosized SO₄²⁻/SnO₂ [], sulfate-modified Hβ zeolite [], and codoped phosphotungstate [] for improved reusability and reduced corrosion.
  • Enzymatic Catalysis: Lipases, such as those from Rhizopus oryzae [], Candida rugosa [], Mucor miehei [, ], and Rhizomucor miehei [, ] have been investigated for their biocatalytic potential in this compound synthesis.
  • Ionic Liquids: Triethylamine citrate ionic liquid has been studied as a recyclable and environmentally friendly catalyst for this esterification reaction [].
  • Microwave Irradiation: Microwave-assisted synthesis using p-toluene sulfonic acid as a catalyst has been shown to accelerate the reaction [].

Q2: How does external mass transfer affect the activation energy of this compound synthesis using whole-cell biocatalysts?

A2: Research utilizing loofa-immobilized Rhizopus oryzae as a whole-cell biocatalyst in hexane showed that reducing mass transfer limitations, by enhancing the interface between immiscible substrates, positively impacted reaction progress []. The study observed an activation energy (Ea) of 18.2 kJ/mol within a temperature range of 15-45°C. Notably, non-linearity in the Arrhenius plot indicated a reaction-limited region (15-35°C, Ea = 27 kJ/mol) and a diffusion-limited region (>35°C, Ea = 6.8 kJ/mol), highlighting the influence of external mass transfer on the reaction kinetics.

Q3: What are the advantages of using microreactors for enzymatic this compound synthesis?

A3: Microreactors offer several benefits for the biphasic esterification of oleic acid and 1-butanol using Rhizomucor miehei lipase [, ]:

    Q4: How does water activity (aw) impact lipase-catalyzed this compound synthesis?

    A4: Studies employing Candida rugosa lipase revealed that optimal enzyme activity for this compound synthesis occurs within a specific aw range (0.52 to 0.65 at 30°C) []. Controlling aw during the reaction, such as through pervaporation, can significantly enhance reaction rate and yield by maintaining optimal conditions for the lipase.

    Q5: What are the common applications of this compound?

    A5: this compound is widely used in various applications, including:

    • Plasticizer: It acts as a plasticizer in polymers like polyvinyl chloride (PVC) to enhance flexibility and workability [, , ].
    • Textile Industry: this compound can be incorporated into textile formulations for specific properties, such as enhancing the penetration of pesticides in foliar applications [].
    • Pharmaceuticals: It can be found in some pharmaceutical formulations, including microemulsions for drug delivery [].
    • Corrosion Inhibitor: Research indicates its potential use as a component in corrosion inhibitors for concrete [].

    Q6: How does the addition of this compound affect the properties of PVC cable materials?

    A6: Incorporating this compound into PVC cable materials enhances their flexibility, cold resistance, and aging resistance []. This is particularly valuable for applications requiring cable flexibility and durability in varying environmental conditions.

    Q7: How does the presence of free fatty acids, like palmitic acid, affect the decomposition of this compound hydroperoxide?

    A7: Research has shown that heating hydroperoxido this compound in the presence of palmitic acid leads to its decomposition, following first-order kinetics []. The presence of palmitic acid promotes both monomolecular cleavage and ester formation, leading to the generation of monomeric and oligomeric secondary products. The study highlighted the potential impact of free fatty acids on the oxidative stability of this compound.

    Q8: How do different formulations of DDT, containing this compound, affect their biological efficiency for cattle dipping?

    A8: A study examining the effect of aging on DDT cattle-dipping formulations revealed that those containing sulphated this compound exhibited changes in toxicity and deposition over time []. This highlights the importance of formulation stability in ensuring the efficacy and safety of products containing this compound.

    Q9: What are the potential environmental concerns associated with emerging plasticizers, including this compound?

    A9: While this compound is a common plasticizer, its presence in household dust and hand wipes raises concerns about potential human exposure []. Continuous monitoring is crucial to assess the long-term impacts of emerging plasticizers and determine if they are safe alternatives to legacy plasticizers.

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